2,3,4,4',5,6-Hexachlorodiphenyl ether 2,3,4,4',5,6-Hexachlorodiphenyl ether
Brand Name: Vulcanchem
CAS No.: 63646-56-0
VCID: VC17002920
InChI: InChI=1S/C12H4Cl6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
SMILES:
Molecular Formula: C12H4Cl6O
Molecular Weight: 376.9 g/mol

2,3,4,4',5,6-Hexachlorodiphenyl ether

CAS No.: 63646-56-0

Cat. No.: VC17002920

Molecular Formula: C12H4Cl6O

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,4',5,6-Hexachlorodiphenyl ether - 63646-56-0

Specification

CAS No. 63646-56-0
Molecular Formula C12H4Cl6O
Molecular Weight 376.9 g/mol
IUPAC Name 1,2,3,4,5-pentachloro-6-(4-chlorophenoxy)benzene
Standard InChI InChI=1S/C12H4Cl6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Standard InChI Key MXDRLBNLTLOWGV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2,3,4,4',5,6-Hexachlorodiphenyl ether, with the molecular formula C12H4Cl6O\text{C}_{12}\text{H}_4\text{Cl}_6\text{O}, is a hexachlorinated derivative of diphenyl ether. Its systematic IUPAC name reflects the substitution pattern: chlorine atoms occupy the 2, 3, and 4 positions on one phenyl ring and the 4', 5', and 6' positions on the second ring . The compound is alternatively designated as PCDE 166 under the polychlorinated diphenyl ether numbering system, which classifies congeners based on chlorine substitution patterns .

Physicochemical Properties

Basic Physical Parameters

The physicochemical properties of PCDE 166 are critical for understanding its environmental behavior and bioavailability. Key parameters, as reported in PubChem and related databases, include:

PropertyValueSource
Molecular Weight376.9 g/mol
CAS Registry Number63646-56-0
Exact Mass375.831 g/mol
LogP (Octanol-Water)Not Available
Melting PointNot Reported
Boiling PointNot Reported

The absence of melting and boiling point data in available literature underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 2,2',3,4,4',6-hexachlorobiphenyl (density: 1.593 g/cm³, boiling point: 381.6°C) , suggests that PCDE 166 likely exhibits high hydrophobicity and thermal stability, typical of heavily chlorinated aromatics .

Spectroscopic and Chromatographic Data

Synthesis and Industrial Relevance

Synthetic Pathways

Toxicological and Environmental Implications

Biotransformation and Metabolite Formation

While direct studies on PCDE 166 metabolism are lacking, insights can be drawn from research on structurally related PCBs. For instance, hydroxylated metabolites of PCB 132 form via cytochrome P450-mediated oxidation, with enantiomeric enrichment observed in human liver microsomes . Similar metabolic pathways may apply to PCDE 166, potentially yielding hydroxylated or methylsulfonyl derivatives . Computational modeling of PCB arene oxide intermediates suggests that 1,2-shift reactions dominate metabolite formation, a mechanism that could extend to chlorinated diphenyl ethers .

Ecotoxicology and Persistence

Research Gaps and Future Directions

Data Limitations

Current knowledge gaps include:

  • Physicochemical Properties: Experimental determination of melting/boiling points, vapor pressure, and solubility.

  • Toxicokinetics: Absence of in vivo studies on absorption, distribution, metabolism, and excretion.

  • Ecotoxicological Impact: Lack of data on bioaccumulation factors and toxicity thresholds for aquatic organisms.

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